![molecular formula C16H18INO2 B2355554 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide CAS No. 300347-38-0](/img/structure/B2355554.png)
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide (DMPEI) is a synthetic organic compound with a broad range of applications in scientific research. It is an organoiodide compound that can be used as a reagent, or catalyst, in organic synthesis. In addition, DMPEI has been studied for its potential biological and pharmacological applications, including its use as an antimalarial and antifungal agent.
Applications De Recherche Scientifique
Synthesis and Self-Assembling Properties : A study by Pikun et al. (2022) synthesized a compound similar to 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide and evaluated its self-assembling properties. This type of compound is useful as synthetic lipids for the development of delivery systems, especially in the context of nanoparticles and liposomes (Pikun et al., 2022).
Optical and Electrochemical Properties : Andreu et al. (2000) investigated a compound that, upon reaction with methyl iodide, forms a derivative similar to the subject compound. Their study provides insights into the crystal structure, UV/Vis spectra, and electrochemical properties, indicating intramolecular charge transfer in these types of compounds (Andreu et al., 2000).
Surface Interaction and Self-Assembly with Organic Dyes : Ivanova et al. (2010) explored the interaction of similar compounds with organic dyes and cyclodextrins. They found the formation of “supramolecular polymers” and microcrystalline structures, highlighting potential applications in nanotechnology and materials science (Ivanova et al., 2010).
Photocurrent Generation : Li et al. (2001) studied similar stilbazolium dye dimers and their application in photocurrent generation. Their research indicates the potential of such compounds in enhancing photocurrent generation, which is significant for photovoltaic and optoelectronic applications (Li et al., 2001).
Theoretical Study of Solvent Effects on Intramolecular Charge Transfer : Cao et al. (1998) conducted a theoretical study on a hemicyanine dye similar to the compound , which is used in Langmuir−Blodgett film preparations. This study provides insights into the electronic structure and properties of such compounds, useful for applications in materials science and chemistry (Cao et al., 1998).
Mécanisme D'action
Target of Action
It is known that similar compounds with dimethoxyphenyl groups have been used in the synthesis of anti-hiv-1 agents . This suggests that the compound may interact with proteins or enzymes involved in the HIV-1 replication cycle.
Mode of Action
Compounds with similar structures have been used in the synthesis of anti-hiv-1 agents . These agents typically work by inhibiting key enzymes in the HIV-1 replication cycle, such as reverse transcriptase or protease, thereby preventing the virus from replicating within host cells.
Propriétés
IUPAC Name |
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO2.HI/c1-17-11-5-4-6-14(17)9-7-13-8-10-15(18-2)12-16(13)19-3;/h4-12H,1-3H3;1H/q+1;/p-1/b9-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUDCAXPBZYSRD-BXTVWIJMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=C(C=C(C=C2)OC)OC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=C(C=C(C=C2)OC)OC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

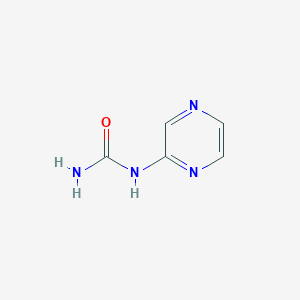
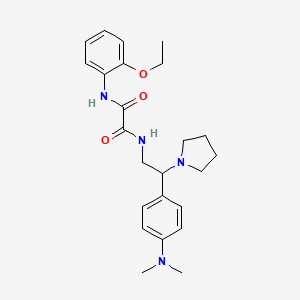
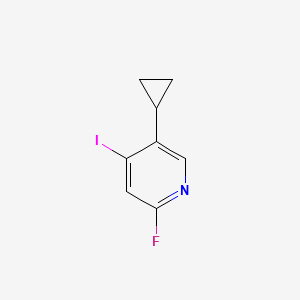

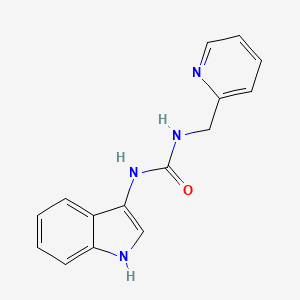
![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2355481.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)
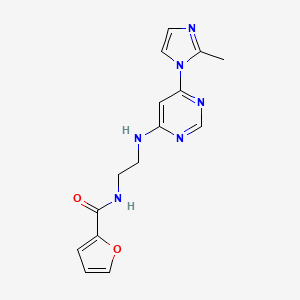
![N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2355489.png)
![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)

![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)